Methyl 2,4-dimethylnicotinate

Description

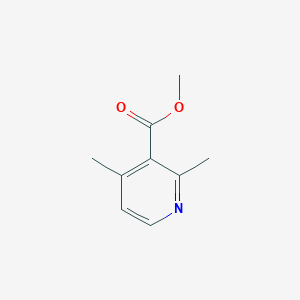

Methyl 2,4-dimethylnicotinate is a pyridine derivative characterized by a methyl ester group at the 3-position and methyl substituents at the 2- and 4-positions of the pyridine ring. This suggests that this compound could be synthesized through analogous esterification or transesterification routes.

Properties

IUPAC Name |

methyl 2,4-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-5-10-7(2)8(6)9(11)12-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJTUTHDFPUZOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363685 | |

| Record name | methyl 2,4-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885951-84-8 | |

| Record name | methyl 2,4-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Ethyl 2,4-Dimethylnicotinate

Structural Differences :

- Ester Group: Ethyl ester (C10H13NO2) vs. methyl ester (C9H11NO2).

- Molecular Weight : 179.22 g/mol (ethyl) vs. 165.19 g/mol (methyl, inferred) .

Synthesis :

Ethyl 2,4-dimethylnicotinate is synthesized via LiAlH₄-mediated reduction of ethyl 2,4-dimethylnicotinate precursors in THF under reflux . The methyl analog likely follows a similar pathway but may require milder conditions due to the smaller ester group.

Applications :

Ethyl derivatives are commonly used as intermediates in medicinal chemistry for cytochrome P450 inhibitor development . The methyl variant may exhibit altered solubility and metabolic stability due to reduced lipophilicity.

Ethyl 2,4-Dihydroxy-6-Methylnicotinate

Structural Differences :

- Substituents : Hydroxy groups at 2- and 4-positions vs. methyl groups in methyl 2,4-dimethylnicotinate.

- Molecular Formula: C9H11NO4 (dihydroxy) vs. C9H11NO2 (dimethyl) .

- Molecular Weight : 197.19 g/mol (dihydroxy) vs. 165.19 g/mol (dimethyl) .

In contrast, this compound’s methyl groups enhance steric hindrance and hydrophobicity.

Applications: The dihydroxy variant is listed as a specialty chemical with applications in organic synthesis, whereas this compound’s methyl groups may favor stability in non-polar solvents or lipid-rich environments .

L-Phenylalanine Methyl Ester Hydrochloride

Structural Differences :

- Core Structure: Benzene ring with amino acid ester vs. pyridine ring with methyl ester.

- Molecular Weight : 215.68 g/mol (phenylalanine derivative) vs. 165.19 g/mol (this compound) .

Functional Contrast: While both contain methyl ester groups, L-phenylalanine methyl ester is a chiral amino acid derivative used in peptide synthesis. This compound’s pyridine core suggests roles in heterocyclic chemistry or enzyme inhibition, as seen in related propargyl pyridinyl ethers .

Research Implications and Gaps

- Reactivity : this compound’s ester group may undergo hydrolysis under acidic/basic conditions, similar to ethyl analogs, but this requires experimental validation.

- Biological Activity : Propargyl pyridinyl ethers derived from ethyl 2,4-dimethylnicotinate show cytochrome P450 inhibition , suggesting the methyl variant warrants similar pharmacological evaluation.

- Safety Data : While methyl isonicotinate’s safety sheet emphasizes handling precautions (e.g., GHS labeling ), this compound’s toxicity profile remains uncharacterized in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.